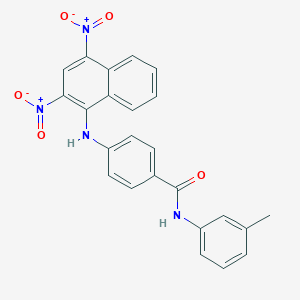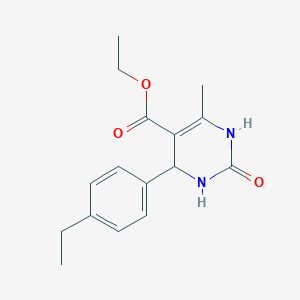
N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methyl groups, and a trifluoroacetamide group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-cyano-4,5-dimethyl-2-furylamine+trifluoroacetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the cyano group or the furan ring may be oxidized under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring or cyano group.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the trifluoroacetamide group.
Scientific Research Applications
Chemistry: N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may exhibit pharmacological activities that are beneficial in treating certain medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the trifluoroacetamide group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide
- N-(3-cyano-4,5-dimethyl-2-furyl)-2-(phenylsulfonyl)acetamide
Comparison: N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7F3N2O2/c1-4-5(2)16-7(6(4)3-13)14-8(15)9(10,11)12/h1-2H3,(H,14,15) |
InChI Key |
TWAKMSIURBHVEB-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B392079.png)

![Methyl [(3-benzoyl-2-{3-nitrophenyl}-5-oxo-1-imidazolidinyl)oxy]acetate](/img/structure/B392083.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)

![2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B392090.png)
![2-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B392092.png)
![N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine](/img/structure/B392097.png)
![2-[(3-cyano-6,4'-bipyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B392098.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392099.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B392100.png)
